2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
CAS No.:
Cat. No.: VC17954118
Molecular Formula: C18H22ClNO4
Molecular Weight: 351.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22ClNO4 |
|---|---|
| Molecular Weight | 351.8 g/mol |
| IUPAC Name | 2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H |
| Standard InChI Key | KCEFVYIWOQSJCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride, reflecting its branched ethoxy-phenylacetic acid structure with a hydroxy-phenylethylamine substituent . Its molecular formula confirms the presence of 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, with a calculated exact mass of 351.124 g/mol .
Structural Depiction and Stereochemistry
The compound’s 2D structure (Figure 1) features a central acetic acid group () bonded to a para-substituted phenyl ring. This phenyl group is further connected via an ethoxy linker () to a secondary amine (), which is substituted with a 2-hydroxy-2-phenylethyl moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents .
Table 1: Key Identifiers of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| PubChem CID | 18334076 | |
| Molecular Formula | ||
| Molecular Weight | 351.8 g/mol | |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O.Cl | |
| InChIKey | SRBPKVWITYPHQR-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification likely employs recrystallization from ethanol-water mixtures, followed by chromatographic techniques. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, with PubChem data validating the -NMR and -NMR profiles .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility compared to the free base, with estimated solubility in water exceeding 50 mg/mL at 25°C. The compound is stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH levels .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (Partition Coefficient) | 2.1 ± 0.3 | XLogP3 |
| Hydrogen Bond Donors | 3 | PubChem Computed |
| Hydrogen Bond Acceptors | 5 | PubChem Computed |
| Topological Polar Surface Area | 86.6 Ų | PubChem Computed |
Pharmacological and Biological Activity
Mechanism of Action
Though direct mechanistic studies are sparse, structural analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) or adrenergic receptors due to the ethylamino side chain. The acetic acid moiety may confer anti-inflammatory properties via cyclooxygenase (COX) inhibition, though this remains speculative .
Bioactivity Data
Recent Research and Development
Structural Optimization Studies
Recent modifications (as of April 2025) focus on substituting the phenyl ring with halogens or methyl groups to enhance bioavailability. A fluoro-derivative demonstrated improved metabolic stability in hepatic microsome assays .
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